This compound can be classified under the category of hydroxymethyl derivatives and is related to imines, specifically those featuring a hydroxylamine functional group. Its molecular formula is with a molecular weight of approximately 193.25 g/mol. The structure of (E)-1-(4-butoxyphenyl)-N-hydroxymethanimine can be represented in various chemical databases, including PubChem, where it is cataloged under specific identifiers for further research and reference.
The synthesis of (E)-1-(4-butoxyphenyl)-N-hydroxymethanimine typically involves several key steps:
These methods require careful optimization to achieve high yields and purity of the target compound.
The molecular structure of (E)-1-(4-butoxyphenyl)-N-hydroxymethanimine can be depicted using structural formulas that highlight its functional groups:
C(CCCC)C1=CC=C(C=C1)N=CH-OH
This representation indicates the presence of a butoxy substituent on a phenyl ring, along with the hydroxymethanimine functional group.
(E)-1-(4-butoxyphenyl)-N-hydroxymethanimine can participate in several chemical reactions:
These reactions are essential for synthesizing related compounds and exploring their biological activities.
The mechanism of action for (E)-1-(4-butoxyphenyl)-N-hydroxymethanimine primarily revolves around its reactivity as an imine derivative.
The physical properties of (E)-1-(4-butoxyphenyl)-N-hydroxymethanimine include:
Chemical properties include stability under room temperature but may decompose upon prolonged exposure to heat or light.
(E)-1-(4-butoxyphenyl)-N-hydroxymethanimine has potential applications in various scientific fields:
This compound's versatility highlights its significance in ongoing research within chemistry and related disciplines.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3